REACTION_CXSMILES
|
O.NN.C1(=O)[N:8]([CH2:9][CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)C(=O)C2=CC=CC=C12.C(OCC)(=O)C>C(O)C>[NH2:8][CH2:9][CH2:10][CH2:11][O:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
2.99 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
4-(3-phthalimidopropyloxy)pyridine
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCCOC1=CC=NC=C1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
insoluble materials were filtered off
|
Type
|
DISTILLATION
|
Details
|
The volatile component in the filtrate was distilled off
|
Type
|
ADDITION
|
Details
|
chloroform was added to the residue
|
Type
|
WASH
|
Details
|
The mixture was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCOC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.99 g | |
YIELD: PERCENTYIELD | 99.5% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |